molecular formula C30H30O8 B1498642 Tri-O-acetyl-5-O-trityl-D-ribofuranose CAS No. 94482-37-8

Tri-O-acetyl-5-O-trityl-D-ribofuranose

Cat. No.: B1498642
CAS No.: 94482-37-8
M. Wt: 518.6 g/mol
InChI Key: VSTZPGHVUIYDQE-QSVYOFFDSA-N
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Description

Tri-O-acetyl-5-O-trityl-D-ribofuranose (CAS: 62211-93-2) is a protected ribofuranose derivative widely used as an intermediate in nucleoside and anticancer drug synthesis, such as Capecitabine . Its structure features acetyl groups at the 1-, 2-, and 3-positions and a trityl (triphenylmethyl) group at the 5-position (Figure 1). This protection scheme enhances stability and directs regioselectivity during subsequent reactions.

Properties

CAS No.

94482-37-8

Molecular Formula

C30H30O8

Molecular Weight

518.6 g/mol

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-2-(trityloxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C30H30O8/c1-20(31)35-27-26(38-29(37-22(3)33)28(27)36-21(2)32)19-34-30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-29H,19H2,1-3H3/t26-,27-,28-,29?/m1/s1

InChI Key

VSTZPGHVUIYDQE-QSVYOFFDSA-N

SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]1OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

94482-37-8

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C11H16O7 (tri-O-acetyl-5-deoxy variant)
  • Purity : ≥98% (GC), moisture ≤0.5%
  • Synthesis: Typically derived from D-ribose via sequential acetylation, reduction, deprotection, and tritylation, achieving an overall yield of ~73% . A novel method using alkyl/cyclic amines (e.g., triethylamine) instead of pyridine during acetylation improves β-anomer purity .

Comparison with Structural Analogs

Substituent Effects: Acetyl vs. Benzoyl/Benzyl Groups

Compound Substituents Key Features Applications References
Tri-O-acetyl-5-O-trityl-D-ribofuranose 1,2,3-O-acetyl; 5-O-trityl High steric hindrance (trityl), moderate solubility in organic solvents Nucleoside synthesis
1,2,3-Tri-O-benzoyl-5-O-(phenoxyacetyl)-β-ribofuranose 1,2,3-O-benzoyl; 5-O-phenoxyacetyl Bulky benzoyl groups hinder reactivity; requires specialized reagents Limited due to synthetic complexity
2,3,5-Tri-O-benzyl-D-ribofuranose 2,3,5-O-benzyl Enhanced lipophilicity; benzyl groups are acid-labile Antiviral agents
1,3,5-Tri-O-benzoyl-α-D-ribofuranose 1,3,5-O-benzoyl Electron-withdrawing benzoyl groups increase electrophilicity Glycosylation reactions

Key Differences :

  • Trityl vs. Benzyl/Benzoyl : The trityl group offers superior steric protection but is more expensive and sensitive to acidic conditions compared to benzyl . Benzoyl groups enhance stability but reduce solubility .
  • Reactivity : Acetylated derivatives (e.g., Tri-O-acetyl-5-O-trityl) are more reactive in glycosylation than benzoylated analogs due to lower electron withdrawal .

Functional Group Modifications: Fluorine and Thio-Substitution

Compound Modification Impact on Properties References
5-O-Benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose 2-C-fluoromethyl; 5-O-benzyl Fluorine introduces electronegativity, altering metabolic stability; β-isomer mp: 59–60°C
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose 4-thio; 2,3,5-O-benzoyl Sulfur replaces ring oxygen, increasing ring flexibility and nucleophilicity

Key Findings :

  • Fluorine Substitution : Enhances bioavailability and resistance to enzymatic degradation, critical for antiviral drugs .
  • Thio-Sugar Analogs: 4-thio derivatives exhibit unique conformational dynamics, enabling novel enzyme inhibition mechanisms .

Phosphorylated and Charged Derivatives

Compound Functional Groups Biological Relevance References
5-O-Phosphono-α-D-ribofuranose 5-O-phosphate Mimics RNA/DNA backbone; critical for nucleotide biosynthesis
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-β-D-ribofuranosyl)-2-amino-6-chloro-9H-purine 3-deoxy-3-fluoro; 5-O-p-toluoyl Fluorine and toluoyl groups enhance anticancer activity

Key Insights :

  • Phosphate Groups : Increase polarity and water solubility, making them essential for nucleotide-based therapeutics .
  • Anticancer Derivatives : Fluorine and toluoyl modifications improve cell membrane penetration and target binding .

Preparation Methods

General Synthetic Strategy

The synthesis of Tri-O-acetyl-5-O-trityl-D-ribofuranose typically follows a multi-step protection sequence starting from D-ribose or its derivatives:

  • Step 1: Selective protection of the 5-OH group with a trityl (triphenylmethyl) protecting group.
  • Step 2: Acetylation of the remaining free hydroxyl groups (1-OH, 2-OH, 3-OH) to yield the tri-O-acetyl derivative.

This approach ensures regioselective protection, allowing further functionalization in nucleoside synthesis or other carbohydrate modifications.

Preparation of 5-O-Trityl-D-ribofuranose

The selective tritylation of the 5-OH group is achieved by reacting D-ribofuranose or partially protected ribose with triphenylmethyl chloride (trityl chloride) in the presence of a base, often pyridine or triethylamine, which acts both as solvent and acid scavenger.

Typical conditions:

  • Solvent: Pyridine or dichloromethane
  • Base: Pyridine or triethylamine
  • Temperature: 0 °C to room temperature
  • Reaction time: Several hours (commonly 6 hours)
  • Work-up: Precipitation or extraction followed by crystallization

Yield and purity:

  • The 5-O-trityl-D-ribose is typically isolated in moderate to good yields (~50-60%) as a white crystalline solid.
  • Purification is often achieved by recrystallization from suitable solvents such as cyclohexane/dichloromethane mixtures.

Efficiency data:

  • The synthetic efficiency factor (sEF) for 5-O-trityl-D-ribose preparation is reported as approximately 1.1, indicating moderate efficiency with respect to reagent and solvent usage.
  • The cumulative environmental factor (cEF), which accounts for total waste, is about 35, reflecting moderate environmental impact.

Acetylation of Remaining Hydroxyl Groups

Following tritylation, the remaining free hydroxyl groups at positions 1, 2, and 3 are acetylated using acetic anhydride, often catalyzed by pyridine or in the presence of catalytic amounts of acid.

Typical acetylation conditions:

  • Reagents: Acetic anhydride (excess)
  • Catalyst: Pyridine or a mild acid (e.g., DMAP)
  • Temperature: 0 °C to room temperature or mild heating (up to reflux)
  • Reaction time: 1 to 12 hours depending on conditions
  • Work-up: Quenching with water or sodium bicarbonate, extraction, and crystallization

Yields:

  • The tri-O-acetylation step generally proceeds in high yields (>80%).
  • The final product, this compound, is isolated as a white crystalline solid after purification.

Detailed Synthetic Route Example

A representative synthetic route based on literature data is summarized below:

Step Reaction Reagents & Conditions Yield (%) Notes
1 5-O-Tritylation of D-ribose Triphenylmethyl chloride, pyridine, 0 °C to RT, 6 h ~52% Precipitation/crystallization purification
2 Acetylation of 1,2,3-OH Acetic anhydride, pyridine, RT to reflux, 5-8 h >80% Quench with NaHCO3, methanol extraction
3 Isolation of this compound Crystallization from acetic acid/acetic anhydride mixture - White crystalline solid obtained

Alternative Synthetic Approaches and Improvements

  • Starting material variation: Some methods start from inosine or other nucleosides, converting them to ribose derivatives before protection steps.
  • Use of solvents: N,N-dimethylformamide (DMF) and dichloromethane are commonly used solvents, with pyridine serving both as solvent and base in acetylation.
  • Catalysts: Use of triethylamine or pyridine as acid scavengers is standard; catalytic DMAP can improve acetylation rates.
  • Reaction monitoring: TLC and NMR are used to monitor completion of tritylation and acetylation steps.
  • Environmental and safety considerations: Mild reaction conditions and careful control of reagent stoichiometry reduce by-products and improve safety.

Research Findings on Process Efficiency

  • The overall synthetic sequence is considered practical, cost-effective, and suitable for multi-gram scale production.
  • The process benefits from mild reaction conditions, relatively inexpensive reagents, and straightforward purification steps.
  • Environmental metrics such as sEF and cEF indicate moderate solvent and reagent consumption, with room for optimization in scale-up.
  • The selective protection strategy facilitates downstream synthetic applications, including nucleoside analog synthesis.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material D-ribose or derivatives
Key reagents Triphenylmethyl chloride, acetic anhydride, pyridine
Solvents Pyridine, dichloromethane, DMF
Reaction temperature 0 °C to reflux
Reaction time 6-8 h per step
Yield (overall) 40-60% (depending on scale and purification)
Product form White crystalline solid
Purification Crystallization, extraction
Environmental factors sEF ~1.1-2.6, cEF ~35-2158 (depending on step)

Q & A

Basic Research Questions

Q. What is the role of Tri-O-acetyl-5-O-trityl-D-ribofuranose in nucleoside synthesis, and how does its protecting group strategy influence stereochemical outcomes?

  • Methodological Answer : The 5-O-trityl group acts as a steric shield to protect the hydroxyl group at the C5 position during glycosylation reactions, while acetyl groups at C1, C2, and C3 ensure regioselective deprotection. This strategy minimizes undesired side reactions (e.g., β-elimination) and preserves the β-anomeric configuration critical for nucleoside analogs. For example, analogous benzoyl and benzyl protecting groups in ribofuranose derivatives have been shown to stabilize intermediates during fluoromethylation or hydroxymethylation steps, as seen in the synthesis of related compounds .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Combine analytical techniques such as:

  • HPLC (>95.0% purity threshold, as per reagent-grade standards in ).
  • NMR spectroscopy : Compare coupling constants (e.g., JH-1,H-2) to literature values for α/β anomers. For example, α-anomers typically exhibit J = 3–4 Hz, while β-anomers show J = 7–8 Hz .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ m/z 659 [MH]<sup>+</sup> for related intermediates) .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Trityl migration : Occurs under acidic conditions; use anhydrous solvents and avoid protic acids during reaction workup.
  • Acetyl group hydrolysis : Minimize exposure to aqueous bases; employ mild deprotection agents like DBU in non-polar solvents.
  • By-product formation : Optimize column chromatography (e.g., dichloromethane:methanol gradients) to separate diastereomers or oligomerization products, as demonstrated in the purification of 5-O-benzyl-2-C-β-hydroxymethyl derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of this compound synthesis to improve yield and stereoselectivity?

  • Methodological Answer :

  • Calculate transition-state energies for glycosylation reactions to predict anomeric preferences.
  • Simulate solvent effects (e.g., dichloromethane vs. acetonitrile) on protecting group stability using molecular dynamics.
  • Validate predictions with experimental data (e.g., NMR coupling constants, X-ray crystallography of intermediates) .

Q. What experimental strategies resolve contradictions in reported coupling constants for this compound derivatives across different studies?

  • Methodological Answer :

  • Variable temperature (VT) NMR : Detect conformational flexibility or dynamic processes affecting coupling constants.
  • Isotopic labeling : Use <sup>13</sup>C-labeled ribofuranose to track anomeric effects via <sup>13</sup>C-<sup>1</sup>H coupling.
  • Cross-reference with X-ray data : Correlate solid-state structures (e.g., bond angles, torsion angles) with solution-phase NMR observations .

Q. How does the choice of protecting groups (trityl vs. benzyl/acetyl) impact the biological activity of ribofuranose-based antiviral or anticancer agents?

  • Methodological Answer :

  • Pharmacokinetic studies : Compare logP values and membrane permeability of protected vs. deprotected analogs.
  • Enzymatic stability assays : Test resistance to esterases or phosphorylases using in vitro models. For example, trityl groups enhance metabolic stability in nucleoside prodrugs, as seen in studies on 1,3,5-tri-O-benzoyl derivatives .
  • Structure-activity relationship (SAR) analysis : Modify protecting groups systematically and evaluate cytotoxicity or antiviral IC50 values .

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